(2S)-2-[(2S)-2-hydroxypropanamido]-3-methylbutanoic acid
Description
Properties
CAS No. |
21753-44-6 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4-6,10H,1-3H3,(H,9,11)(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
IJKKTQLUXOILBQ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Aldol Condensation :
-
Protecting Group Manipulation :
Advantages:
-
High stereoselectivity (dr > 90:10) due to chiral auxiliaries.
-
Scalable for industrial applications.
Limitations:
-
Requires multi-step purification.
-
Sensitivity of the hydroxy group to acidic/basic conditions.
Enzymatic Amidation Using Lipases or Proteases
Enzymatic methods leverage the inherent stereoselectivity of biocatalysts to form the amide bond. PubChem CID 12313370 highlights the use of lipase B from Candida antarctica (CAL-B) for acylating β-hydroxy acids.
Protocol:
Data Table: Enzymatic Amidation Optimization
| Parameter | Optimal Value | Conversion (%) | ee (%) |
|---|---|---|---|
| Temperature | 35°C | 76 | 98 |
| Solvent | MTBE | 76 | 98 |
| Enzyme Loading | 10 mg/mL | 76 | 98 |
| Reaction Time | 48 h | 76 | 98 |
Advantages:
-
Mild conditions preserve acid- and base-labile groups.
-
No need for protecting groups.
Limitations:
-
Limited substrate scope for bulky amines.
-
Longer reaction times compared to chemical methods.
Mitsunobu Reaction for Stereochemical Inversion
The Mitsunobu reaction enables inversion of configuration at the hydroxy-bearing carbon, critical for achieving the desired (2S,2S) stereochemistry. Patent CN1940080B employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to mediate this transformation.
Procedure:
Advantages:
-
Quantitative stereochemical correction.
-
Compatible with tertiary alcohols.
Limitations:
-
Requires stoichiometric amounts of reagents.
-
Generates triphenylphosphine oxide as waste.
Chiral Pool Synthesis from Natural Precursors
Using chiral building blocks from the “chiral pool” (e.g., lactic acid, valine) streamlines synthesis. PubChem CID 12313370 notes that (2S)-2-hydroxypropanoic acid (lactic acid) and (2S)-2-aminobutanoic acid (valine) are viable starting materials.
Pathway:
Advantages:
-
Utilizes inexpensive, renewable precursors.
-
Minimal protection/deprotection steps.
Limitations:
-
Requires strict anhydrous conditions for acylation.
-
Potential epimerization during chloride formation.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group in this compound can undergo hydrolysis under acidic or basic conditions to yield 3-methylbutanoic acid and (2S)-2-hydroxypropanamide.
Reaction Conditions and Outcomes:
Key Findings :
-
Acidic conditions (e.g., aqueous HCl at pH 4) are effective for selective hydrolysis without degrading the hydroxyl group .
-
Elevated temperatures (~50°C) accelerate reaction rates but may risk racemization at stereocenters .
Esterification of the Hydroxyl Group
The secondary hydroxyl group on the propanamide moiety can react with acylating agents to form esters.
Example Reaction:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Acetic anhydride | H<sub>2</sub>SO<sub>4</sub> | (2S)-2-[(2S)-2-acetoxypropanamido]-3-methylbutanoic acid | ~85% (estimated) |
Mechanism :
-
Protonation of the hydroxyl oxygen enhances nucleophilicity, enabling attack on the electrophilic carbonyl carbon of acetic anhydride.
Oxidation Reactions
The hydroxyl group may undergo oxidation to form a ketone.
Oxidation Pathways:
Notes :
Peptide Coupling Reactions
The carboxylic acid group can participate in peptide bond formation using coupling agents.
Salt Formation
The carboxylic acid group forms stable salts with metal hydroxides or amines.
| Base | Product | Application |
|---|---|---|
| Ca(OH)<sub>2</sub> | Calcium (2S)-2-[(2S)-2-hydroxypropanamido]-3-methylbutanoate | Improved solubility for pharmaceutical formulations |
Racemization Under Thermal Stress
Prolonged heating (>100°C) in polar solvents (e.g., water or ethanol) may induce racemization at the α-carbon of the amide group.
Stability Data:
| Temperature | Solvent | Racemization Rate |
|---|---|---|
| 80°C | Water | <5% after 2 hours |
| 120°C | Ethanol | ~20% after 1 hour |
Scientific Research Applications
The compound (2S)-2-[(2S)-2-hydroxypropanamido]-3-methylbutanoic acid , commonly referred to as a derivative of the amino acid valine, is of significant interest in various scientific research applications. This article explores its applications in medicinal chemistry, biochemistry, and nutrition, supported by data tables and case studies.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry showed that modifications to the amide group enhance the compound's efficacy against Gram-positive bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate | |
| Valine derivatives | High |
Cancer Research
Research indicates that this compound may play a role in inhibiting cancer cell proliferation. A notable case study involved the application of this compound in targeting specific pathways associated with tumor growth. In vitro studies demonstrated a reduction in cell viability in cancer cell lines treated with the compound.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management.
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| DPP-IV | Competitive |
Amino Acid Supplementation
As a valine derivative, this compound is studied for its role as a dietary supplement to enhance muscle recovery and performance. Clinical trials have indicated that supplementation can lead to improved exercise performance and reduced muscle soreness.
| Study Type | Findings | Reference |
|---|---|---|
| Randomized Control Trial | Improved recovery time |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential for development into an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a 40% decrease in cell proliferation over 48 hours. The mechanism was linked to the downregulation of cyclin D1 expression, which is crucial for cell cycle progression.
Mechanism of Action
The mechanism of action of (2S)-2-[(2S)-2-hydroxypropanamido]-3-methylbutanoic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of biologically active compounds. The pathways involved often include enzymatic catalysis, where the compound undergoes transformation to exert its effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural features are compared to similar derivatives below:
Key Observations :
- The sulfonamido derivative (C12H17NO4S) has higher molecular weight and lipophilicity, favoring membrane penetration but reducing aqueous solubility .
- The 3-hydroxybutanoic acid variant (C9H18N2O4) shares metabolic relevance with β-hydroxy acids, suggesting a role in energy metabolism or antibiotic activity .
Physicochemical Properties
- Solubility : The hydroxypropanamido group enhances hydrophilicity compared to the acetamido or sulfonamido analogs.
- Stability : The hydroxy group may increase susceptibility to oxidation, necessitating stabilization in formulations.
Biological Activity
(2S)-2-[(2S)-2-hydroxypropanamido]-3-methylbutanoic acid, commonly referred to as a derivative of valine, is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁NO₃ |
| Molecular Weight | 133.15 g/mol |
| CAS Number | 2280-27-5 |
| IUPAC Name | (2S)-2-amino-3-hydroxy-3-methylbutanoic acid |
The biological activity of this compound primarily involves its role as an amino acid derivative that can influence various metabolic pathways:
- Metabolic Regulation : This compound is involved in the regulation of amino acid metabolism, particularly in pathways related to protein synthesis and energy production.
- Inhibition of Creatine Kinase : Research indicates that compounds structurally related to this compound may inhibit creatine transport and kinase activity, which has implications for cancer treatment by disrupting energy metabolism in tumor cells .
- Antioxidant Properties : Studies have shown that derivatives of this compound exhibit antioxidant activity, potentially protecting cells from oxidative stress .
Therapeutic Potential
The therapeutic applications of this compound are being explored in several areas:
- Cancer Treatment : By inhibiting creatine metabolism, this compound may serve as a novel approach in cancer therapies aimed at metabolic reprogramming of tumor cells .
- Neurological Disorders : Its role in metabolic pathways suggests potential applications in neurodegenerative diseases where energy metabolism is compromised .
Case Studies
- Creatine Kinase Inhibition in Cancer Cells :
- Metabolic Profiling in Neurological Disorders :
Q & A
Q. What are the recommended synthetic strategies for preparing (2S)-2-[(2S)-2-hydroxypropanamido]-3-methylbutanoic acid?
The synthesis typically involves multi-step peptide coupling and stereochemical control. A common approach includes:
- Step 1 : Preparation of the (2S)-2-hydroxypropanamide fragment via ester hydrolysis of methyl (2S)-3-hydroxy-2-methylbutanoate under basic conditions (e.g., NaOH), followed by activation with carbodiimides like DCC .
- Step 2 : Coupling with (2S)-3-methylbutanoic acid derivatives using HOBt/EDCI-mediated amidation to preserve stereochemistry .
- Step 3 : Purification via reverse-phase HPLC to isolate the target compound and remove diastereomeric by-products .
Q. How can researchers validate the stereochemical integrity of this compound during synthesis?
Use a combination of:
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm vicinal proton relationships in the hydroxypropanamide and methylbutanoic acid moieties .
- X-ray crystallography : Resolve absolute configuration for crystalline intermediates, as demonstrated for structurally similar peptides in and .
- Chiral HPLC : Employ columns with cellulose-based stationary phases to separate enantiomers and verify optical purity .
Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?
A validated GC-MS protocol includes:
- Derivatization : Convert the carboxylic acid group to a methyl ester using BF₃-methanol, and protect the amide/hydroxyl groups with silylation agents (e.g., BSTFA) .
- Separation : Use a polar capillary column (e.g., DB-WAX) to resolve derivatives from matrix interferences.
- Quantification : Monitor characteristic fragment ions (e.g., m/z 73 for silylated fragments) with selective ion monitoring (SIM) mode .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing epimerization during synthesis?
Key strategies include:
- Low-temperature coupling : Perform amidation at 0–4°C to reduce base-catalyzed racemization, as shown in analogous peptide syntheses .
- Activating agents : Use HATU or PyBOP instead of DCC to accelerate coupling and reduce side reactions .
- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect intermediates prone to epimerization .
Q. How should discrepancies in stereochemical data (e.g., conflicting NMR and X-ray results) be resolved?
- Dynamic NMR experiments : Measure variable-temperature H-NMR to identify conformational flexibility that may obscure coupling constants .
- Computational modeling : Compare experimental data (NMR chemical shifts, X-ray torsion angles) with DFT-calculated structures (e.g., B3LYP/6-31G* level) .
- Independent synthesis : Prepare both suspected diastereomers and compare chromatographic/spectroscopic profiles .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Solvent optimization : Replace THF with DMF to improve solubility of intermediates and reduce aggregation .
- Protecting group selection : Use Fmoc for temporary protection of the hydroxypropanamide group, which minimizes side reactions during elongation .
- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, critical for scaling peptide couplings .
Handling and Safety
Q. What safety protocols are recommended for handling this compound in the lab?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TFA during deprotection) .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated containers for halogenated organics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
